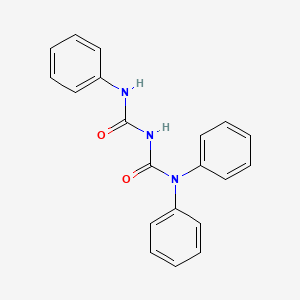
Aluminum;uranium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The aluminum-uranium compound, often referred to as uranium aluminide, is an intermetallic compound formed between aluminum and uranium. This compound is of significant interest due to its applications in nuclear technology, particularly as a component in nuclear reactor fuel elements. The unique properties of uranium aluminide, such as its stability under irradiation and good thermal conductivity, make it a valuable material in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Uranium aluminide can be synthesized through several methods, including vacuum-induction melting, arc-melting, and the reaction of uranium hydride with aluminum . These methods involve high-temperature processes to ensure the proper formation of the intermetallic compound.
Industrial Production Methods: In industrial settings, uranium aluminide is often produced using powder metallurgical techniques. This involves the dispersion of uranium aluminide powders in a matrix of aluminum, followed by the fabrication of fuel plates through conventional wrought metallurgical techniques . The resulting fuel plates are then used in various types of nuclear reactors.
Analyse Chemischer Reaktionen
Types of Reactions: Uranium aluminide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, the reaction between uranium dioxide and aluminum at high temperatures results in the formation of uranium aluminide .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of uranium aluminide include uranium dioxide, aluminum, and various reducing agents. High-temperature conditions, often exceeding 600°C, are typically required for these reactions to proceed efficiently .
Major Products: The major products formed from the reactions involving uranium aluminide include various uranium oxides and aluminides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Uranium aluminide has a wide range of scientific research applications, including:
Nuclear Technology: Uranium aluminide is used as a fuel component in research and power reactors due to its stability under irradiation and good thermal conductivity.
Medical Isotope Production: Uranium aluminide targets are used in the production of medical isotopes, which are essential for diagnostic imaging and therapy.
Synthetic Chemistry: Uranium aluminide serves as a precursor in various synthetic chemistry applications, enabling the development of new materials and compounds.
Wirkmechanismus
The mechanism by which uranium aluminide exerts its effects is primarily related to its interaction with other elements and compounds. For example, in nuclear reactors, uranium aluminide undergoes fission reactions, releasing a significant amount of energy. The aluminum component helps to stabilize the compound and improve its thermal conductivity, ensuring efficient heat transfer during the fission process .
Vergleich Mit ähnlichen Verbindungen
Uranium Dioxide (UO2): Commonly used as a nuclear reactor fuel, uranium dioxide is known for its stability and high melting point.
Uranium Trioxide (UO3): Another uranium compound with applications in nuclear technology, uranium trioxide is used in the production of uranium fuel.
Uranium Monoxide (UO): A less common uranium compound, uranium monoxide is studied for its unique chemical properties.
Uniqueness of Uranium Aluminide: Uranium aluminide stands out due to its excellent thermal conductivity and stability under irradiation, making it a preferred choice for certain nuclear applications. Its ability to form stable intermetallic compounds with aluminum also contributes to its unique properties and applications in various fields .
Eigenschaften
Molekularformel |
AlU |
|---|---|
Molekulargewicht |
265.0104 g/mol |
IUPAC-Name |
aluminum;uranium |
InChI |
InChI=1S/Al.U |
InChI-Schlüssel |
NFWJMSOGSFHXFH-UHFFFAOYSA-N |
Kanonische SMILES |
[Al].[U] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]-](/img/structure/B14671290.png)

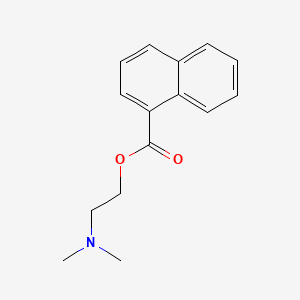


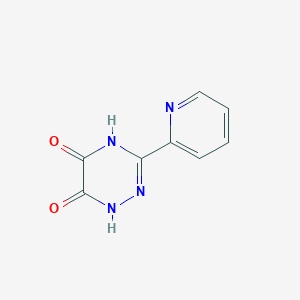

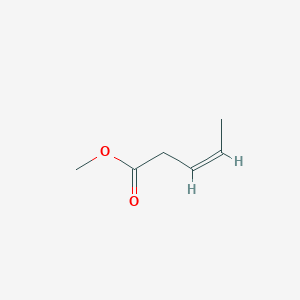
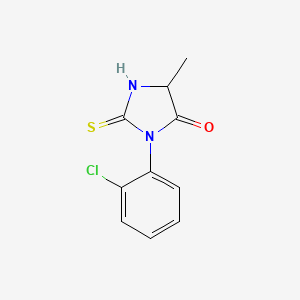

![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
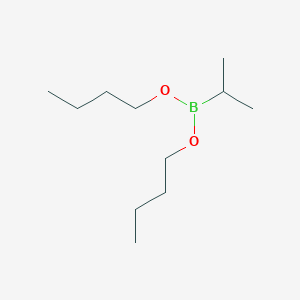
![3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14671367.png)
